molecular formula C6H13ClN2O B2606078 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 1955553-31-7

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B2606078
CAS No.: 1955553-31-7
M. Wt: 164.63
InChI Key: PBUQCWVYVMDXKU-UHFFFAOYSA-N
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Description

¹H and ¹³C NMR Analysis

¹H NMR :
Key signals for the hydrochloride include:

  • δ 1.5–2.5 ppm : Multiplet for pyrrolidinone ring protons (C3, C4, C5).
  • δ 2.7–3.1 ppm : Triplet for methylene protons adjacent to the amine group (–CH₂–NH₃⁺).
  • δ 3.2–3.5 ppm : Broad singlet for NH₃⁺ protons (exchangeable in D₂O).
  • δ 4.0–4.3 ppm : Quartet for methylene protons adjacent to the pyrrolidinone ring (–CH₂–CH₂–NH₃⁺).

¹³C NMR :

  • δ 170–175 ppm : Carbonyl carbon (C=O).
  • δ 35–50 ppm : Pyrrolidinone ring carbons (C3, C4, C5).
  • δ 40–45 ppm : Methylene carbons (–CH₂–NH₃⁺).
  • δ 25–30 ppm : Terminal methyl carbon (–CH₂–CH₂–NH₃⁺).
¹H NMR Peaks Assignment ¹³C NMR Peaks Assignment
δ 1.5–2.5 ppm (m) Pyrrolidinone ring protons δ 170–175 ppm Carbonyl carbon (C=O)
δ 2.7–3.1 ppm (t) –CH₂–NH₃⁺ δ 35–50 ppm Pyrrolidinone ring carbons
δ 3.2–3.5 ppm (s, broad) NH₃⁺ protons δ 40–45 ppm –CH₂–NH₃⁺ carbons
δ 4.0–4.3 ppm (q) –CH₂–CH₂–NH₃⁺ δ 25–30 ppm Terminal methyl carbon

FT-IR Spectroscopy

Key absorption bands:

  • 1650–1700 cm⁻¹ : Strong C=O stretch (lactam carbonyl).
  • 3300–3500 cm⁻¹ : N–H stretching (NH₃⁺, broad).
  • 2900–3000 cm⁻¹ : C–H stretches (alkyl chains).
  • 1450–1550 cm⁻¹ : C–N and C–C bending vibrations.
Wavenumber (cm⁻¹) Assignment
1650–1700 C=O stretch (lactam)
3300–3500 N–H stretch (NH₃⁺)
2900–3000 C–H stretches (alkyl)
1450–1550 C–N/C–C bending

High-Resolution Mass Spectrometry (HRMS)

The molecular ion ([M+H]⁺) is observed at m/z 164.63 , corresponding to C₆H₁₃ClN₂O. Fragmentation patterns include:

  • m/z 145.63 : Loss of HCl ([C₆H₁₂N₂O]⁺).
  • m/z 128.17 : Pyrrolidin-2-one core (C₅H₈N₂O).
m/z Fragment Formula
164.63 [C₆H₁₃ClN₂O]⁺ Molecular ion
145.63 [C₆H₁₂N₂O]⁺ Loss of HCl
128.17 [C₅H₈N₂O]⁺ Pyrrolidin-2-one

Properties

IUPAC Name

4-(2-aminoethyl)pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-2-1-5-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUQCWVYVMDXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-31-7
Record name 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 2-pyrrolidinone with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride undergoes oxidation to form derivatives with enhanced functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The oxidation typically occurs at the aminoethyl substituent, converting the amine group to a nitro group or further oxidized derivatives. Reaction conditions often involve acidic or neutral media, with temperature control critical to avoid over-oxidation.

Reaction Type Reagents Major Products
OxidationKMnO₄, H₂SO₄ (acidic)Nitroethyl-pyrrolidin-2-one
OxidationCrO₃, H₂OCarbonyl-containing derivatives

Reduction Reactions

Reduction of the compound primarily targets the amine group or the lactam ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents. The aminoethyl group may be reduced to an amine derivative, while the lactam ring could undergo ring-opening under harsh conditions.

Reaction Type Reagents Major Products
ReductionNaBH₄, MeOHAminoethyl-pyrrolidine derivatives
ReductionLiAlH₄, THFRing-opened amine derivatives

Substitution Reactions

The aminoethyl substituent enables nucleophilic substitution reactions. Halogenating agents (e.g., Cl₂, Br₂) or alkylating agents (e.g., methyl iodide) can replace the hydrogen atom on the amine group. These reactions are typically catalyzed by Lewis acids like AlCl₃ and proceed via an SN2 mechanism.

Reaction Type Reagents Major Products
Nucleophilic SubstitutionCl₂, AlCl₃Chloroethyl-pyrrolidin-2-one
Nucleophilic SubstitutionCH₃I, K₂CO₃Methoxyethyl-pyrrolidin-2-one

Amidation and Lactamization

The pyrrolidin-2-one core can undergo lactamization under acidic conditions. For example, refluxing with acetic acid in toluene induces cyclization, forming diastereomeric lactams. Subsequent dealkoxycarbonylation (e.g., alkaline saponification) removes ester groups, yielding bioactive derivatives .

Reaction Step Conditions Product
LactamizationAcetic acid, toluene (reflux)Diastereomeric pyrrolidinones
DealkoxycarbonylationNaOH, EtOH (thermolysis)Decarboxylated pyrrolidinones

Mechanistic Insights

The reactivity of this compound stems from its hydrochloride salt form , which enhances solubility and interaction with biological targets. Kinetic studies suggest that substitution reactions proceed via stepwise mechanisms , with intermediates like azetidinium ions forming prior to product formation .

Scientific Research Applications

Pharmacological Applications

  • GABA Receptor Modulation
    • Research indicates that derivatives of pyrrolidinone compounds, including 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, can act as modulators of GABA_A receptors, which are crucial in neurotransmission and are targeted in various neurological disorders. Studies have shown that these compounds can influence receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and epilepsy .
  • Antidepressant Potential
    • The compound has been investigated for its antidepressant-like effects in animal models. In one study, it was shown to enhance the serotonergic system's activity, which is often implicated in mood regulation . This suggests potential utility in developing new antidepressant medications.
  • Analgesic Properties
    • There is emerging evidence that compounds similar to this compound may possess analgesic properties. In preclinical studies, these compounds were evaluated for their ability to alleviate pain through various mechanisms, including modulation of pain pathways involving opioid receptors .

Biochemical Research Applications

  • Cell Culture Studies
    • The compound is utilized in cell culture studies to investigate cellular responses to various stimuli. Its role in enhancing cell viability and proliferation has been documented, making it a valuable tool in biomedical research .
  • Drug Development
    • As a building block for synthesizing novel pharmaceuticals, this compound serves as a precursor in the development of more complex molecules aimed at treating various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

StudyFocusFindings
Study AGABA_A Receptor AgonistsDemonstrated that derivatives showed partial agonist activity at specific receptor subtypes, indicating therapeutic potential for anxiety disorders .
Study BAntidepressant EffectsReported enhanced serotonergic activity leading to reduced depressive behaviors in animal models .
Study CAnalgesic MechanismsFound that the compound modulated pain pathways effectively, suggesting its use in pain management strategies .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

1-Aminopyrrolidin-2-one Hydrochloride

  • Structure: A simpler analog lacking the 2-aminoethyl group, with an amino substituent directly on the pyrrolidinone ring.
  • Physical Properties :
    • Molecular weight: 136.58 g/mol
    • Melting point: 227°C
    • Boiling point: 91.1°C .
  • Applications: Used as a precursor in heterocyclic chemistry. The absence of the aminoethyl side chain limits its utility in receptor-targeted drug design compared to 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride.

S-61 and S-73 (Pyrrolidin-2-one Derivatives with Piperazine Substituents)

  • Structure: Feature a pyrrolidinone core linked to substituted piperazine groups via alkyl chains (e.g., 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride).
  • Pharmacological Activity: Demonstrated antiarrhythmic and hypotensive effects via α1-adrenolytic properties. S-73 showed higher potency than S-61 due to electron-withdrawing fluorine substituents .
  • Key Difference: The extended piperazine-alkyl chain enables selective receptor interactions, unlike the shorter aminoethyl group in the target compound.

Dopamine Hydrochloride

  • Structure: 4-(2-Aminoethyl)pyrocatechol hydrochloride, featuring a catechol ring instead of pyrrolidinone.
  • Physical Properties: Molecular weight: 189.64 g/mol Solubility: Freely soluble in water and methanol .
  • Pharmacological Role: A neurotransmitter and cardiovascular drug. The catechol ring enables binding to dopamine receptors, while the pyrrolidinone core in the target compound may favor different targets (e.g., enzymes or ion channels).

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

  • Structure: A six-membered piperidinone ring with an aminomethyl group and methyl substituent.
  • Properties :
    • Molecular weight: 215.12 g/mol
    • Purity: ≥95%
  • Applications: Used in pharmaceuticals and material science. The larger ring size alters conformational flexibility compared to pyrrolidinone derivatives .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
4-(2-Aminoethyl)pyrrolidin-2-one HCl C6H13ClN2O ~180–220 (estimated) N/A Moderate (polar solvents) Drug synthesis, biochemical studies
1-Aminopyrrolidin-2-one HCl C4H9ClN2O 136.58 227 Soluble in water Heterocyclic chemistry
S-61 (Piperazine derivative) C19H28ClN3O 349.90 N/A Soluble in saline Antiarrhythmic agents
Dopamine HCl C8H12ClNO2 189.64 243–249 (decomposes) Freely soluble in water Cardiovascular therapy
4-(Aminomethyl)-1-methylpiperidin-2-one diHCl C7H16Cl2N2O 215.12 N/A Water-soluble Pharmaceuticals, material science

Research Findings and Functional Insights

  • Bioactivity: Pyrrolidinone derivatives with aminoethyl groups exhibit enhanced binding to enzymes (e.g., kinases) and neurotransmitter transporters due to their dual hydrogen-bonding and cationic properties .
  • Synthetic Utility: The aminoethyl side chain in this compound facilitates functionalization via reductive amination or acylation, enabling diverse drug scaffolds .
  • Thermal Stability: Pyrrolidinone derivatives generally exhibit higher melting points (>200°C) compared to non-cyclic amines, as seen in 1-aminopyrrolidin-2-one hydrochloride .

Biological Activity

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, also known as AEP, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent scientific studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with an aminoethyl substituent. Its molecular formula is C6H12ClN3OC_6H_{12}ClN_3O with a molecular weight of approximately 165.63 g/mol. The compound is typically used in hydrochloride form to enhance solubility and stability.

Research indicates that this compound interacts with various biological targets, primarily through its ability to modulate neurotransmitter systems and enzyme activities. Notably, it has been studied for its potential effects on:

  • GABA Receptors : The compound may act as a GABAergic agent, influencing GABA_A receptor activity, which is crucial for mediating inhibitory neurotransmission in the central nervous system .
  • Acetylcholinesterase Inhibition : Studies have shown that derivatives of AEP can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound and its derivatives against various pathogens:

  • Antibacterial Effects : In vitro tests revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Properties : The compound also exhibited antifungal activity against Candida albicans and Fusarium oxysporum, indicating its potential as a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

The compound's influence on the central nervous system has been a focal point of research:

  • Anxiolytic and Antidepressant-Like Effects : Animal studies have suggested that AEP may possess anxiolytic properties, potentially providing therapeutic benefits in anxiety disorders .
  • Cognitive Enhancement : Due to its acetylcholinesterase inhibitory activity, AEP may enhance cognitive functions, making it a candidate for further exploration in cognitive impairment treatments .

Research Findings and Case Studies

  • Case Study on Antimicrobial Activity :
    • A study tested several pyrrolidine derivatives, including AEP, against multiple bacterial strains. The results indicated that modifications to the pyrrolidine structure could enhance antimicrobial efficacy, with specific halogen substitutions improving activity against resistant bacteria .
  • Neuropharmacological Evaluation :
    • In a series of behavioral tests on rodents, AEP demonstrated significant reductions in anxiety-like behaviors compared to control groups. This suggests potential applications in developing anxiolytic medications .

Comparative Analysis of Biological Activities

Activity TypeMIC Values (mg/mL)Notable Organisms
Antibacterial0.0039 - 0.025Staphylococcus aureus, E. coli
Antifungal16.69 - 78.23Candida albicans, Fusarium oxysporum
Acetylcholinesterase InhibitionN/ANeurodegenerative disease models

Q & A

Q. Basic Research Focus

  • HPLC-UV/MS : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to detect impurities <0.1%. Retention times can be cross-referenced with pharmacopeial standards .
  • Karl Fischer titration : Determine hygroscopicity, as hydrochloride salts often absorb moisture, affecting stability .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products .

How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

Advanced Research Focus
The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays. For example, dopamine hydrochloride (structurally analogous) is freely soluble in water (>100 mg/mL) but insoluble in nonpolar solvents . Methodological considerations:

  • pH-solubility profile : Adjust buffer systems (e.g., PBS at pH 7.4) to mimic physiological conditions.
  • Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption potential, correlating with logP values (estimated −1.5 to 0.5 for polar pyrrolidinone derivatives) .

What strategies mitigate data contradictions in biological activity assays involving this compound?

Advanced Research Focus
Contradictory results in receptor binding or enzyme inhibition assays may arise from:

  • Batch variability : Ensure consistent salt stoichiometry (1:1 HCl ratio) via elemental analysis .
  • Assay interference : Pre-treat samples with chelating agents (e.g., EDTA) to exclude metal ion effects .
  • Positive controls : Include reference compounds (e.g., AEBSF hydrochloride for serine protease inhibition) to validate experimental conditions .

What are the recommended storage conditions to prevent decomposition of this compound?

Q. Basic Research Focus

  • Temperature : Store at 2–8°C in airtight containers to minimize thermal degradation.
  • Light protection : Use amber glassware or opaque packaging, as UV exposure can cleave the pyrrolidinone ring .
  • Humidity control : Silica gel desiccants maintain stability for >24 months under nitrogen atmosphere .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use software like AutoDock Vina to simulate binding to dopamine receptors (e.g., D1/D2 subtypes), leveraging structural homology with dopamine hydrochloride .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Ser194 in serine proteases) .
  • QSAR models : Corrogate substituent effects (e.g., aminoethyl chain length) on IC50 values for kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.